molecular formula C13H20ClNO3 B13025916 Tyrosine-t-butyl ester hydrochloride

Tyrosine-t-butyl ester hydrochloride

Cat. No.: B13025916
M. Wt: 273.75 g/mol
InChI Key: RDWAEWANDBJSCL-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride typically involves the esterification of L-tyrosine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9;/h4-7,11,15H,8,14H2,1-3H3;1H/t11-;/m0./s1

InChI Key

RDWAEWANDBJSCL-MERQFXBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

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